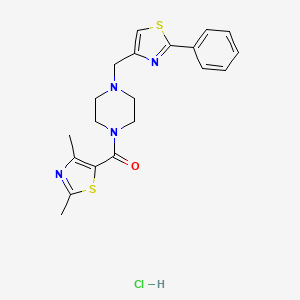

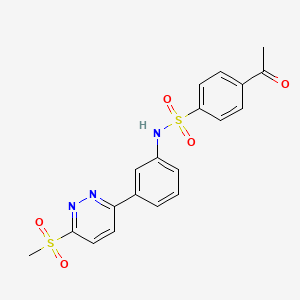

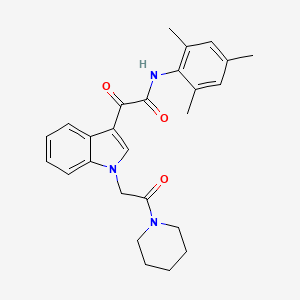

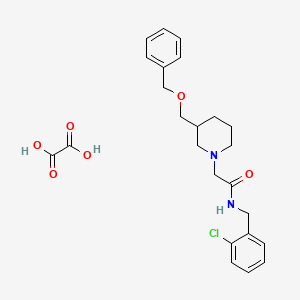

![molecular formula C19H17BrN6O B2675984 N-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide CAS No. 866870-86-2](/img/structure/B2675984.png)

N-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

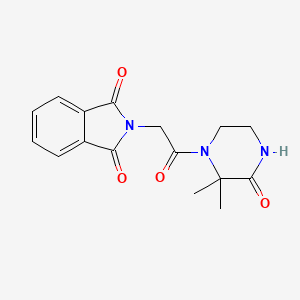

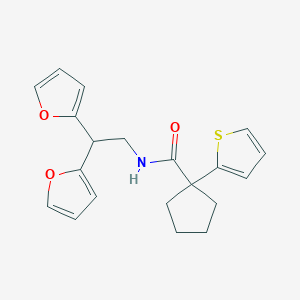

“N-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazoline is a fused heterocyclic nucleus, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .

Synthesis Analysis

Triazoloquinazoline and its derivatives can be synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .Molecular Structure Analysis

Triazoloquinazoline is a fundamental fused heterocyclic compound that contains pharmacologically active triazole and quinazoline moieties . Triazole and quinazoline rings fused at different positions which occurs in various isomeric forms .Chemical Reactions Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .Mechanism of Action

Triazoloquinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Future Directions

Triazoloquinazoline and its derivatives have shown promising antimicrobial, antitubercular, and anti-HIV activities . They could act as an important candidate in the field of drug development . There is an urgent need to develop novel druggable molecules for the treatment of co-infection and strains of MDR-TB and XDR-TB . Therefore, the future direction could be the further optimization and development of these compounds to new antitubercular and anti-HIV agents .

properties

IUPAC Name |

N-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN6O/c1-12(27)21-9-10-22-18-15-7-2-3-8-16(15)26-19(23-18)17(24-25-26)13-5-4-6-14(20)11-13/h2-8,11H,9-10H2,1H3,(H,21,27)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZHFPAZCGUDOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2675910.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2675912.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride](/img/structure/B2675914.png)